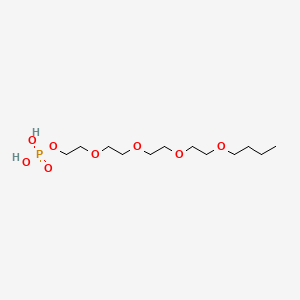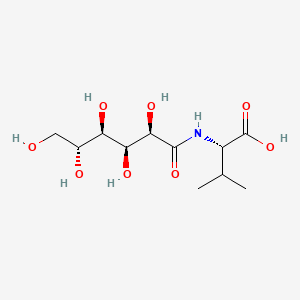
Benzene, 1-((1,1-dimethylethoxy)methyl)-3-phenoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-((1,1-dimethylethoxy)methyl)-3-phenoxy-: is an organic compound with the molecular formula C({17})H({20})O(_{2}) It is a derivative of benzene, featuring a phenoxy group and a 1,1-dimethylethoxy methyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((1,1-dimethylethoxy)methyl)-3-phenoxy- typically involves the following steps:
Starting Materials: Benzene, 1,1-dimethylethoxy methanol, and phenol.
Reaction: The reaction begins with the alkylation of benzene using 1,1-dimethylethoxy methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. This forms the intermediate compound, 1-((1,1-dimethylethoxy)methyl)benzene.
Phenoxy Group Introduction: The intermediate is then reacted with phenol in the presence of a base such as sodium hydroxide or potassium hydroxide to introduce the phenoxy group, resulting in the formation of Benzene, 1-((1,1-dimethylethoxy)methyl)-3-phenoxy-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-((1,1-dimethylethoxy)methyl)-3-phenoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenoxy or 1,1-dimethylethoxy methyl groups are replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, nitro compounds.
Aplicaciones Científicas De Investigación
Benzene, 1-((1,1-dimethylethoxy)methyl)-3-phenoxy- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1-((1,1-dimethylethoxy)methyl)-3-phenoxy- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The phenoxy group and the 1,1-dimethylethoxy methyl group play crucial roles in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, (1,1-dimethylethoxy)-: Similar structure but lacks the phenoxy group.
Benzene, 1-(1,1-dimethylethoxy)-2-methyl-: Similar structure with an additional methyl group.
(1,1-dimethylethyl)benzene: Lacks the phenoxy and 1,1-dimethylethoxy methyl groups.
Uniqueness
Benzene, 1-((1,1-dimethylethoxy)methyl)-3-phenoxy- is unique due to the presence of both the phenoxy group and the 1,1-dimethylethoxy methyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
64930-85-4 |
|---|---|
Fórmula molecular |
C17H20O2 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
1-[(2-methylpropan-2-yl)oxymethyl]-3-phenoxybenzene |
InChI |
InChI=1S/C17H20O2/c1-17(2,3)18-13-14-8-7-11-16(12-14)19-15-9-5-4-6-10-15/h4-12H,13H2,1-3H3 |
Clave InChI |
RECGFXCYFJWQMP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCC1=CC(=CC=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


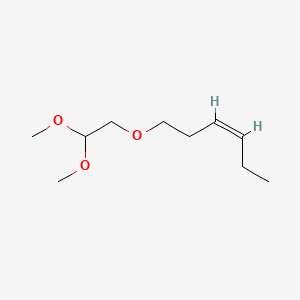


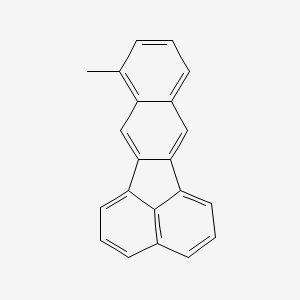
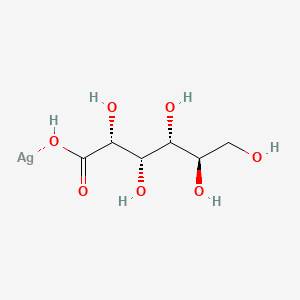

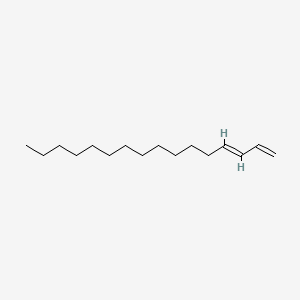

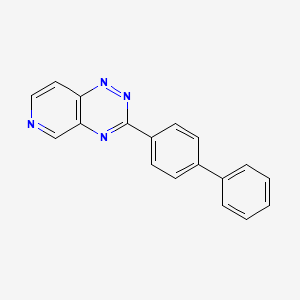
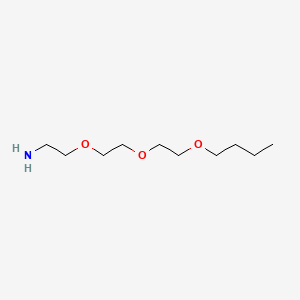
aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B12645544.png)
